
N-(4-Aminophenyl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of various N-substituted cyclopentanecarboxamide derivatives has been reported in the literature. For instance, the synthesis of 4-amino-N-[2 (diethylamino) ethyl] benzamide-tetraphenylborate complex involved an ion-associate reaction at room temperature, using sodium tetraphenyl borate and procainamide in deionized water . Another compound, 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, was synthesized through condensation of two precursor molecules, which involved amination and cyclization steps . Similarly, 2-Amino-N-(3-chlorophenyl)-5, 6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide was synthesized using the Gewald reaction , and N-(phenethylcarbamothioyl)cyclopent-1-enecarboxamide was prepared by reacting cyclopent-1-enecarbonyl isothiocyanate with phenethylamine .
Molecular Structure Analysis
The molecular structures of these compounds were characterized using various techniques. The tetraphenylborate complex was characterized by infrared spectra, NMR, elemental analysis, and mass spectrometry . The crystal structure of the compound with antiproliferative activity was determined, revealing significant inhibitory activity against some cancer cell lines . The structure of N-(phenethylcarbamothioyl)cyclopent-1-enecarboxamide was elucidated by IR, 1H NMR, and X-ray crystal structure determination, showing a one-dimensional infinite chain-like structure .
Chemical Reactions Analysis
The chemical reactivity of these compounds can be inferred from their synthesis and the functional groups present in their structures. The Gewald reaction used to synthesize the 2-Amino-N-(3-chlorophenyl) derivative indicates the potential for nucleophilic substitution reactions . The ion-associate reaction used for the tetraphenylborate complex suggests ionic interactions between the bio-active molecule and the receptor .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds were analyzed through various computational and experimental methods. The tetraphenylborate complex's electronic characteristics were computed using the density functional theory (DFT) approach, revealing a small energy gap between HOMO and LUMO, indicating stability . The crystal structure analysis of N-(phenethylcarbamothioyl)cyclopent-1-enecarboxamide provided insights into its density and molecular interactions within the crystal lattice . The anti-inflammatory and antioxidant activities of the acid chloride derivatives of 2-Amino-N-(3-chlorophenyl) were compared to standard drugs like ibuprofen and ascorbic acid .
Wissenschaftliche Forschungsanwendungen
Histone Deacetylase Inhibition and Anticancer Activity
N-(4-Aminophenyl)cyclopentanecarboxamide derivatives have been explored as potential anticancer agents. For instance, Zhou et al. (2008) found that compounds like MGCD0103, which is structurally similar to N-(4-Aminophenyl)cyclopentanecarboxamide, act as histone deacetylase (HDAC) inhibitors, showing promise in blocking cancer cell proliferation and inducing apoptosis (Zhou et al., 2008). Cheng et al. (2020) also reported novel compounds targeting HDAC and cyclin-dependent kinase (CDK), which demonstrated significant anticancer activity in vitro and in vivo (Cheng et al., 2020).
Antioxidant Properties
Amino-substituted benzamide derivatives, like N-(4-Aminophenyl)cyclopentanecarboxamide, have been studied for their antioxidant properties. Jovanović et al. (2020) explored the electrochemical oxidation of these compounds, providing insights into their free radical scavenging activities, a key aspect of antioxidants (Jovanović et al., 2020).
Supramolecular Self-Assembly
Kălmăn et al. (2001) investigated the racemic crystal structures of cyclopentanecarboxamides, including N-(4-Aminophenyl)cyclopentanecarboxamide derivatives. Their study revealed various supramolecular self-assembly patterns organized by hydrogen bonds, which are crucial in the field of crystal engineering and material science (Kălmăn et al., 2001).
Electrochromic and Electrofluorescent Properties
Sun et al. (2016) synthesized electroactive polyamides with bis(diphenylamino)-fluorene units, which included derivatives of N-(4-Aminophenyl)cyclopentanecarboxamide. These compounds exhibited multicolor electrochromic characteristics and strong fluorescence, making them potential candidates for applications in smart materials and optoelectronics (Sun et al., 2016).
Mechanochromic Effect in Epoxy Composites
Luzuriaga et al. (2016) demonstrated that 4-Aminophenyl disulfide, related to N-(4-Aminophenyl)cyclopentanecarboxamide, can be used as a hardener in epoxy networks, exhibiting a mechanochromic effect. This effect, generated by damage-induced radical species, opens up possibilities in the design of smart materials with damage-reporting capabilities (Luzuriaga et al., 2016).
Safety And Hazards
The safety data sheet (SDS) for “N-(4-Aminophenyl)cyclopentanecarboxamide” provides important information about its potential hazards . It’s recommended to immediately remove any clothing contaminated by the product and move out of the dangerous area . Always consult a physician and show the safety data sheet in case of exposure .
Eigenschaften
IUPAC Name |
N-(4-aminophenyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-10-5-7-11(8-6-10)14-12(15)9-3-1-2-4-9/h5-9H,1-4,13H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYSPESAJXQYHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Aminophenyl)cyclopentanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline](/img/structure/B1320360.png)
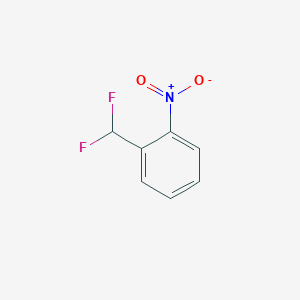
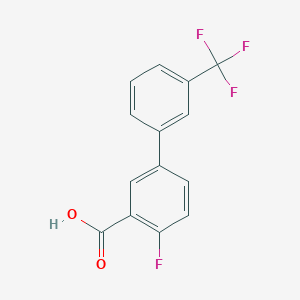
![4-Propoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1320376.png)
![(6-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1320377.png)

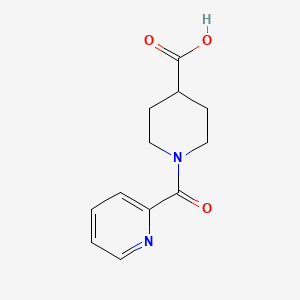
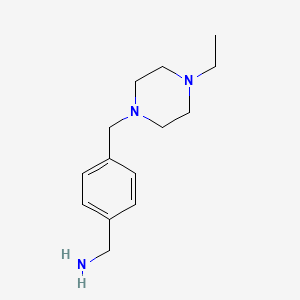
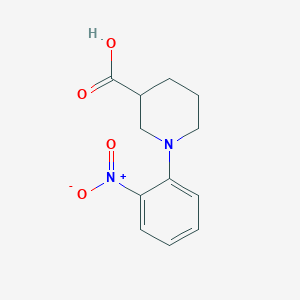

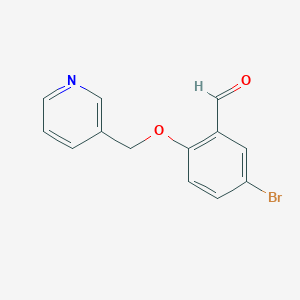
![[5-(Morpholin-4-yl)thiophen-2-yl]methanol](/img/structure/B1320387.png)